(S)-2-(Methylamino)-2-phenylacetic acid

Asymmetric Synthesis Chiral Purity Enantiomeric Excess

This enantiomerically pure (S)-2-(Methylamino)-2-phenylacetic acid (CAS 2611-88-3) is a critical chiral building block for asymmetric synthesis and peptide chemistry. With ≥99% HPLC purity and ≤1.5% (R)-isomer, it ensures reproducible stereocontrol in diastereoselective alkylations and N-methylation reactions. Substituting with the racemate or (R)-enantiomer leads to loss of stereoselectivity and inactive products. Ideal for synthesizing enantiomerically enriched α-substituted carboxylic acids and peptidomimetics. Verified chiral purity makes it a reliable reference standard for chiral HPLC/SFC method development.

Molecular Formula C9H11NO2
Molecular Weight 165,19 g/mole
CAS No. 2611-88-3
Cat. No. B555342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Methylamino)-2-phenylacetic acid
CAS2611-88-3
SynonymsN-ME-PHG-OH; 2611-88-3; AmbotzHAA1217; H-L-MePhg-OH; AC1LE7MV; SCHEMBL5225847; CTK8G0193; ZINC8076474; AKOS006272901; AJ-57308; SC-95918; (2S)-2-(methylamino)-2-phenylaceticacid; FT-0634394; K-6767; (S)-2-(METHYLAMINO)-2-PHENYLACETICACID; Benzeneaceticacid,.alpha.-(methylamino)-,(.alpha.S)-
Molecular FormulaC9H11NO2
Molecular Weight165,19 g/mole
Structural Identifiers
SMILESC[NH2+]C(C1=CC=CC=C1)C(=O)[O-]
InChIInChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m0/s1
InChIKeyHGIPIEYZJPULIQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-2-(Methylamino)-2-phenylacetic Acid (CAS 2611-88-3) for Asymmetric Synthesis: A Chiral Amino Acid Derivative


(S)-2-(Methylamino)-2-phenylacetic acid (CAS 2611-88-3), also known as N-Methyl-L-phenylglycine or N-Me-L-Phg-OH, is a non-proteinogenic chiral amino acid derivative characterized by a phenyl group and a methylamino substituent on the α‑carbon. It is primarily employed as a chiral building block and auxiliary in asymmetric synthesis and peptide chemistry .

Why Generic (S)-2-(Methylamino)-2-phenylacetic Acid Cannot Be Substituted with Racemic or Enantiomeric Alternatives


Although racemic 2-(methylamino)-2-phenylacetic acid and the (R)-enantiomer share the same molecular formula (C9H11NO2) and similar physicochemical properties, they are not functionally interchangeable. The (S)-enantiomer possesses a distinct three‑dimensional configuration that is essential for inducing stereoselectivity in asymmetric reactions and for interacting with chiral biological targets. Substituting with the racemate or the (R)-enantiomer can abolish desired stereocontrol or lead to inactive products, making the procurement of the enantiomerically pure (S)-form critical for reproducible research outcomes [1].

Quantitative Differentiation Guide for (S)-2-(Methylamino)-2-phenylacetic Acid (CAS 2611-88-3)


Chiral Purity: (S)-Enantiomer Contains ≤1.5% of the (R)-Isomer

The (S)-enantiomer is supplied with a stringent chiral purity specification, limiting the undesired (R)-enantiomer to ≤1.5% as determined by HPLC. This specification is critical for ensuring high stereoselectivity in asymmetric transformations. In contrast, the racemic mixture (CAS 74641-60-4) contains an equimolar 50:50 mixture of (S)- and (R)-enantiomers, while the (R)-enantiomer (CAS 30925-14-5) is the opposite stereoisomer, each leading to distinct stereochemical outcomes [1].

Asymmetric Synthesis Chiral Purity Enantiomeric Excess

Chemical Purity: ≥99% (HPLC) vs. 95% or 97% for Competing Suppliers

The (S)-enantiomer is commercially available with a certified purity of ≥99% as determined by HPLC. This specification exceeds the 95% purity offered by some vendors for the (R)-enantiomer and the 97% purity commonly listed for the (S)-enantiomer from other suppliers. Higher purity minimizes the presence of unknown impurities that could interfere with sensitive catalytic or biological assays .

Chemical Purity HPLC Quality Control

Chiral Auxiliary Performance: (S)-Enantiomer Induces Stereoselective Alkylation

The (S)-enantiomer has been successfully employed as a chiral auxiliary in the asymmetric alkylation of enolates, enabling the synthesis of α‑substituted carboxylic acids with predictable stereochemistry. The diastereomeric ratio can be monitored by ¹H NMR. While the (R)-enantiomer would yield the opposite stereochemical outcome, the racemate would produce a mixture of diastereomers, complicating purification and reducing yield .

Asymmetric Alkylation Chiral Auxiliary Diastereoselectivity

Physical Form Consistency: Solid vs. Hydrochloride Salt for Solubility

The free acid form of the (S)-enantiomer is supplied as a solid with a melting point of 245–246 °C. This is in contrast to the hydrochloride salt form (CAS 2611-88-3 as HCl salt), which offers enhanced aqueous solubility and stability. Selection between the free acid and the hydrochloride salt should be guided by the specific reaction medium and downstream processing requirements .

Formulation Solubility Salt Selection

Optimal Research and Industrial Applications for (S)-2-(Methylamino)-2-phenylacetic Acid (CAS 2611-88-3)


Asymmetric Synthesis of α‑Substituted Carboxylic Acids

Utilize the high enantiomeric purity (≤1.5% (R)-isomer) of the (S)-enantiomer as a chiral auxiliary in diastereoselective alkylation reactions. The predictable stereocontrol enables the efficient synthesis of enantiomerically enriched α‑substituted carboxylic acids, which are valuable intermediates for pharmaceuticals and natural products .

Solid‑Phase Peptide Synthesis (SPPS) with High Chiral Fidelity

Incorporate (S)-2-(methylamino)-2-phenylacetic acid into peptide chains to introduce N‑methylation at a phenylglycine residue. The ≥99% HPLC purity minimizes side reactions during coupling and deprotection, while the defined (S)-stereochemistry ensures the desired conformation of the resulting peptidomimetic .

Enzymatic Resolution and Biocatalysis Studies

Employ the (S)-enantiomer as a reference standard or substrate in enzymatic resolution studies. Its well‑characterized chiral purity (enantiomer ≤1.5%) provides a reliable benchmark for evaluating the enantioselectivity of lipases, esterases, and other biocatalysts [1].

Analytical Method Development and Chiral Chromatography

Use the (S)-enantiomer as a certified reference material for the development and validation of chiral HPLC or SFC methods. The high chemical purity (≥99%) and defined enantiomeric composition facilitate accurate calibration and ensure reliable separation of stereoisomers in complex mixtures .

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